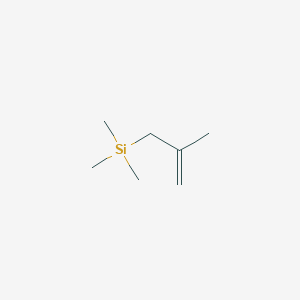

Methallyltrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

trimethyl(2-methylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVJMAKUWHECNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349033 | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-38-1 | |

| Record name | Methallyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methallyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methallyltrimethylsilane (CAS No. 18292-38-1), also known as Trimethyl(2-methylallyl)silane.[1] This versatile organosilicon compound is a colorless to almost colorless clear liquid utilized in a variety of applications, including organic synthesis and materials science.[1][2][3]

Core Physical and Chemical Data

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₇H₁₆Si | [1][2][4] |

| Molecular Weight | 128.29 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 109-112 °C | [1][2][5] |

| Density | 0.73 - 0.74 g/mL at 25 °C | [1][2][5] |

| Refractive Index (n20/D) | 1.42 - 1.4283 | [1][2] |

| Flash Point | -6 °C to -6.11 °C (closed cup) | [5] |

| Purity | ≥ 95.0% - 97% (GC) | [1][5] |

| CAS Number | 18292-38-1 | [1][2][4] |

| Synonyms | Trimethyl(2-methylallyl)silane | [1] |

Experimental Protocols: General Methodologies

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined using one of the following methods:

-

Simple Distillation: A small sample of the liquid is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point.

-

Micro-Boiling Point Determination: For smaller sample sizes, a capillary tube method (Thiele tube or a dedicated melting point apparatus with a boiling point function) can be used. The sample is introduced into a small tube along with an inverted capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary upon heating, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded to determine the boiling point range.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid such as this compound, it is typically measured using:

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample is carefully controlled and recorded as density is temperature-dependent.

-

Hydrometer: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer. This method is quicker but may be less accurate than the pycnometer method.

-

Digital Density Meter: Modern instruments based on the oscillating U-tube principle provide rapid and highly accurate density measurements. A small sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate. The instrument measures the frequency of oscillation, which is directly related to the density of the sample.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature and wavelength-dependent.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. The instrument is calibrated to directly display the refractive index. The temperature is controlled, usually at 20°C, and reported as nD²⁰.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates a simplified logical hierarchy of how some of the core properties of this compound relate to one another.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methallyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyltrimethylsilane (MATMS) is a versatile organosilicon compound with significant applications in organic synthesis, serving as a key building block for complex molecules and polymers. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document illustrates the stereoselective reaction mechanism of MATMS with electrophiles, a cornerstone of its synthetic utility.

Chemical Structure and Bonding

This compound, with the chemical formula C₇H₁₆Si, consists of a methallyl group [CH₂=C(CH₃)CH₂–] covalently bonded to a trimethylsilyl group [–Si(CH₃)₃].[1][2] The core of its structure is the tetrahedral silicon atom, a characteristic feature of most organosilicon compounds.[3]

The bonding in this compound is characterized by several key features:

-

Si-C Bonds: The silicon-carbon bonds are longer and weaker than corresponding carbon-carbon bonds.[3] This is attributed to the larger atomic radius of silicon compared to carbon. The Si-C bond is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90).[3]

-

C=C Double Bond: The methallyl group contains a carbon-carbon double bond, which is the primary site of reactivity in many of its chemical transformations.

Table 1: General Bond Parameters in Organosilicon Compounds

| Bond Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Si-C | 1.85 - 1.87 | 109.5 (tetrahedral) |

| C=C | ~1.34 | 120 (trigonal planar) |

| C-H | ~1.09 | - |

| Si-O-Si | 145 - 160 | - |

Note: These are generalized values and may vary slightly for this compound.

Synthesis and Purification

This compound can be synthesized through several routes, with the Grignard reaction being a common laboratory-scale method.[8]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from methallyl chloride and chlorotrimethylsilane using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methallyl chloride

-

Iodine (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of methallyl chloride in the anhydrous solvent is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (methallylmagnesium chloride). The reaction is typically initiated by gentle heating.

-

Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath.

-

Chlorotrimethylsilane is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[8]

Logical Workflow for Synthesis and Purification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -Si(CH ₃)₃ | ~0.0 | ~-2.0 |

| =C(CH ₃)- | ~1.7 | ~25.0 |

| -CH ₂-Si- | ~1.5 | ~28.0 |

| H ₂C= | ~4.6 (2H, s) | ~110.0 |

| =C (CH₃)- | - | ~145.0 |

| -C H₂-Si- | - | ~28.0 |

| -Si(C H₃)₃ | - | ~-2.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3070 | C-H stretch | =CH₂ |

| 2950-2850 | C-H stretch | -CH₃, -CH₂- |

| 1640 | C=C stretch | Alkene |

| 1450, 1375 | C-H bend | -CH₃, -CH₂- |

| 1250 | Si-CH₃ symmetric bend | Trimethylsilyl |

| 850, 750 | Si-C stretch | Trimethylsilyl |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), provides information about its molecular weight and fragmentation pattern.[20][21][22][23][24]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 128) may be observed, though it might be weak.

-

[M-15]⁺: Loss of a methyl group (-CH₃) from the trimethylsilyl moiety is a very common fragmentation pathway for trimethylsilyl compounds, leading to a prominent peak at m/z = 113.

-

[Si(CH₃)₃]⁺: A characteristic peak at m/z = 73 corresponding to the trimethylsilyl cation is expected to be a major fragment.

-

Loss of Methallyl Group: Fragmentation involving the loss of the methallyl radical (C₄H₇) would result in a peak at m/z = 73.

Reactivity and Reaction Mechanisms

Mechanism of the Hosomi-Sakurai Reaction

Diagram of the Hosomi-Sakurai Reaction Mechanism

Conclusion

This compound is a valuable synthetic tool, and a thorough understanding of its structure, bonding, and reactivity is essential for its effective application in research and development. This guide has provided a detailed overview of these aspects, supported by experimental considerations and mechanistic insights. The tabulated data and visual representations aim to serve as a practical resource for scientists and professionals in the field.

References

- 1. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]

- 2. This compound 97 18292-38-1 [sigmaaldrich.com]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 5. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 18292-38-1 | Benchchem [benchchem.com]

- 9. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 10. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Chloromethyltrimethylsilane(2344-80-1) 1H NMR spectrum [chemicalbook.com]

- 14. Allyltrimethylsilane(762-72-1) 1H NMR spectrum [chemicalbook.com]

- 15. Methyltrimethoxysilane(1185-55-3) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Chlorotrimethylsilane(75-77-4) 13C NMR spectrum [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass Spectrometry [sigmaaldrich.com]

- 22. agilent.com [agilent.com]

- 23. csun.edu [csun.edu]

- 24. nist.gov [nist.gov]

- 25. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Methallyltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methallyltrimethylsilane (C₇H₁₆Si), a valuable organosilane reagent in organic synthesis. Due to the limited availability of published experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and provides a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.8 | Singlet (broad) | 2H | =CH₂ |

| ~1.7 | Singlet | 3H | -C(CH₃ )= |

| ~1.5 | Singlet | 2H | -CH₂ -Si |

| ~0.0 | Singlet | 9H | -Si(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C =CH₂ |

| ~110 | =C H₂ |

| ~28 | -C H₂-Si |

| ~25 | -C(C H₃)= |

| ~ -1.5 | -Si(C H₃)₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2950 | Strong | C-H stretch (sp³) |

| ~1645 | Medium | C=C stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz.

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a neat liquid, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface for volatile liquids.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 10-200 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of Methallyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methallyltrimethylsilane (MTMS), a versatile organosilicon compound. The information is intended to assist researchers, scientists, and professionals in drug development and materials science in the safe and effective handling, storage, and application of this reagent.

Physicochemical Properties

This compound, also known as Trimethyl(2-methylallyl)silane, is a colorless, clear liquid with the molecular formula C₇H₁₆Si.[1] It is a key intermediate in the synthesis of silicone polymers and acts as a versatile reagent in organic chemistry.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆Si | [1] |

| Molecular Weight | 128.29 g/mol | [1] |

| CAS Number | 18292-38-1 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.73 - 0.74 g/mL at 25 °C | [1] |

| Boiling Point | 109-111 °C | |

| Flash Point | -6.11 °C (21.0 °F) - closed cup | |

| Refractive Index | n20/D 1.42 | [1] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar hydrocarbon chain with a weakly polar trimethylsilyl group—its solubility can be predicted by the "like dissolves like" principle. The compound is generally soluble in a variety of organic solvents but has limited solubility in polar solvents like water.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble/No significant reaction | This compound is non-polar and hydrolytically unstable in aqueous systems. |

| Alcohols (e.g., Ethanol) | Soluble | Soluble in alcohols, which have both polar and non-polar characteristics. | |

| Polar Aprotic | Ketones (e.g., Acetone) | Soluble | Expected to be soluble due to its non-polar nature. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Expected to be soluble due to its non-polar nature. | |

| Non-Polar | Hydrocarbons (e.g., Hexane, Toluene) | Miscible | The non-polar nature of both substances allows for complete miscibility. |

Stability and Handling

This compound is a stable compound under recommended storage conditions but possesses notable reactivity and sensitivity that require careful handling.

3.1 Thermal Stability The compound is chemically stable at room temperature. However, it is a highly flammable liquid and vapor with a low flash point, and its vapors may form explosive mixtures with air, especially upon intense warming.[2] It should be kept away from heat, sparks, open flames, and hot surfaces.[2] The thermal decomposition of similar organosilanes, like tetramethylsilane, typically begins with the cleavage of the Si-C bond at high temperatures (above 1000 K).[3]

3.2 Hydrolytic Stability A critical aspect of this compound's stability is its sensitivity to moisture. The compound hydrolyzes readily, particularly in the presence of acids or bases. Contact with water should be strictly avoided during storage and handling, as it can lead to hydrolysis, potentially liberating flammable gases upon contact with metal surfaces.[2] For this reason, it is recommended to handle and store the material under an inert gas atmosphere.

3.3 Chemical Compatibility this compound can react violently with strong oxidizing agents, acids, and water. It is crucial to avoid contact with these materials.

3.4 Storage Recommendations For optimal stability, this compound should be stored in a tightly closed container in a dry, well-ventilated place.[2] The storage area should be kept cool and away from heat and all sources of ignition.[2] Due to its hazardous nature, it should be stored in a locked-up area accessible only to qualified personnel.[2]

| Parameter | Condition | Rationale |

| Temperature | Store at Room Temperature, Keep Cool | To prevent pressure buildup and minimize vaporization.[1][2] |

| Atmosphere | Store under inert gas (e.g., Nitrogen, Argon) | To prevent contact with atmospheric moisture and subsequent hydrolysis.[2] |

| Light | Store in a dark place (if sensitive) | While not explicitly stated, photostability testing is a standard part of stability protocols.[4] |

| Container | Tightly closed, properly sealed container | To prevent evaporation and exposure to moisture.[2] |

| Incompatibilities | Water, Strong Oxidizing Agents, Acids | To prevent hydrolysis and violent reactions.[2] |

Experimental Protocols

The following sections describe generalized experimental protocols for determining the solubility and stability of a chemical substance like this compound. These are representative methodologies and should be adapted based on specific laboratory capabilities and safety protocols.

4.1 Protocol for Qualitative Solubility Determination

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents for testing: Deionized Water, 5% HCl, 5% NaOH, Ethanol, Diethyl Ether, Toluene.

Procedure:

-

Add 0.05 mL of this compound to a small, clean test tube.

-

Add 0.75 mL of the selected solvent to the test tube in three small portions (0.25 mL each).

-

After each addition, cap the test tube and shake it vigorously for 30 seconds using a vortex mixer.

-

Visually inspect the solution for homogeneity. The compound is considered "soluble" or "miscible" if a single, clear phase is observed. It is "insoluble" if two distinct layers form or if the mixture remains cloudy or contains undissolved droplets.

-

Record the observations for each solvent.

Safety: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, must be worn.[2]

4.2 Protocol for Chemical Stability Study

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Principle: This protocol is based on the principles of stability testing, which involve storing a substance under controlled conditions and periodically testing its key attributes against established specifications.[4][5][6]

Procedure:

-

Protocol Design: Define the study parameters, including batches to be tested, container closure system, storage conditions (e.g., 25°C/60% RH, accelerated at 40°C/75% RH), sampling time points (e.g., 0, 3, 6, 9, 12 months), and analytical tests.[4][5]

-

Initial Analysis (Time 0): Perform a full analysis of the initial this compound sample. This includes:

-

Appearance: Visual inspection for color and clarity.

-

Assay/Purity: Quantitative analysis using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Related Substances: Identification and quantification of any degradation products by GC or GC-MS.

-

Water Content: Karl Fischer titration to ensure anhydrous conditions.

-

-

Sample Storage: Place aliquots of the sample in tightly sealed containers, simulating the proposed storage packaging, and store them in stability chambers under the defined conditions.[4]

-

Periodic Testing: At each specified time point, remove a sample from the stability chamber and allow it to equilibrate to room temperature. Perform the pre-defined analytical tests.

-

Data Evaluation: Analyze the data for any trends or significant changes. A "significant change" is defined as a failure to meet the established specifications for any of the tested attributes.[4]

Visualized Workflows

The following diagrams illustrate logical workflows for assessing the solubility and stability of a chemical compound.

References

Potential Research Areas for Methallyltrimethylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methallyltrimethylsilane (MATMS) is a versatile organosilicon compound with significant potential in various fields of chemical research and development. Its unique structural features, combining a reactive methallyl group with a stabilizing trimethylsilyl moiety, make it a valuable building block in organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of potential research areas for MATMS, focusing on its synthesis, reactivity, and applications. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate further exploration and innovation in the use of this compound. The information is targeted towards researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction

This compound, with the chemical formula C7H16Si, is a colorless liquid characterized by the presence of a methallyl group attached to a trimethylsilyl group. This structure confers a unique reactivity profile, making it an important reagent in a variety of chemical transformations. The trimethylsilyl group acts as a stabilizing element and a leaving group, facilitating reactions at the methallyl moiety. This guide explores key research areas where MATMS can be effectively utilized, providing detailed methodologies and data to support experimental design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in research. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C7H16Si | |

| Molecular Weight | 128.29 g/mol | |

| Boiling Point | 109-111 °C | |

| Density | 0.73 g/mL at 25 °C | |

| Refractive Index | n20/D 1.42 (lit.) | [1] |

| Flash Point | -6.11 °C (closed cup) | [2] |

Spectroscopic data is essential for the identification and characterization of this compound and its reaction products.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 4.64-4.51 (d, J= 31.4 Hz, 4H), 2.38-2.33 (t, J= 7.0 Hz, 2H), 1.73 (s, 6H), 1.74-1.69 (m, 2H), 1.59 (s, 4H), 0.79-0.71 (m, 2H), 0.08 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃) | δ 143.0, 119.9, 109.5, 25.8, 25.6, 21.1, 20.8, 14.0, -4.2 | [3] |

| IR (neat) | 3072, 2921, 2851, 1636, 1454, 1250, 868 cm⁻¹ | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Grignard reaction being a common and effective approach.

Grignard Reaction Protocol

This protocol details the synthesis of this compound from methallyl chloride and chlorotrimethylsilane using a Grignard reagent.

Materials:

-

Methallyl chloride

-

Magnesium turnings

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Experimental Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of methallyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings with gentle stirring.

-

Once the Grignard reagent formation is initiated (as indicated by the disappearance of the iodine color and gentle refluxing), continue the addition of methallyl chloride at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of chlorotrimethylsilane (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Expected Yield: 70-80%

Potential Research Areas in Organic Synthesis

This compound is a key reagent in carbon-carbon bond formation, particularly in the synthesis of homoallylic alcohols and amines.

Allylation of Carbonyl Compounds (Hosomi-Sakurai Reaction)

The Hosomi-Sakurai reaction involves the Lewis acid-catalyzed allylation of carbonyl compounds with allylsilanes. This compound can be used as a nucleophilic methallyl source in this reaction.

Reaction Scheme:

Caption: Hosomi-Sakurai reaction of a carbonyl compound with this compound.

Experimental Protocol: TiCl₄-Catalyzed Allylation of Benzaldehyde

Materials:

-

Benzaldehyde

-

This compound

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Experimental Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add TiCl₄ (1.1 equivalents) dropwise.

-

Stir the mixture for 10 minutes, then add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Electrophile | Lewis Acid | Yield (%) | Reference(s) |

| Benzaldehyde | TiCl₄ | 85-95 | [4] |

| Cyclohexanone | BF₃·OEt₂ | 75-85 | [4] |

Enantioselective Allylation

A significant area of research is the development of enantioselective allylation reactions using chiral Lewis acids or organocatalysts. This allows for the synthesis of chiral homoallylic alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals.

Workflow for Chiral Lewis Acid Catalyzed Enantioselective Allylation:

Caption: Workflow for enantioselective allylation of an aldehyde.

Potential Research Areas in Polymer Chemistry

This compound can be utilized as a monomer or a modifying agent in polymer synthesis, offering a route to silicon-containing polymers with unique properties.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This compound can potentially be copolymerized with other monomers, such as methyl methacrylate (MMA), to introduce silicon-containing functionalities into the polymer backbone.

Experimental Protocol: ATRP of Methyl Methacrylate with this compound as a Co-monomer

Materials:

-

Methyl methacrylate (MMA), purified

-

This compound (MATMS), purified

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Experimental Procedure:

-

To a Schlenk flask, add CuBr (0.1 equivalents relative to initiator).

-

Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

-

In a separate flask, prepare a solution of MMA (e.g., 90 mol%), MATMS (e.g., 10 mol%), EBiB (1.0 equivalent), and PMDETA (0.1 equivalents) in anisole.

-

Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

-

Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Take samples periodically to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

After the desired conversion is reached, cool the reaction and expose it to air to terminate the polymerization.

-

Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent such as methanol or hexane.

-

Dry the polymer under vacuum to a constant weight.

| Monomer Ratio (MMA:MATMS) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 95:5 | - | - |

| 90:10 | - | - |

| 80:20 | - | - |

| Note: The table is illustrative; experimental results would need to be determined. |

Radiation-Induced Graft Polymerization

This compound can be grafted onto the surface of various polymers, such as polyethylene (PE), to modify their surface properties. Radiation-induced grafting is a powerful technique for achieving this modification.

Experimental Protocol: Radiation-Induced Grafting of this compound onto Polyethylene Film

Materials:

-

Polyethylene (PE) film

-

This compound (MATMS)

-

Methanol (solvent)

-

Iron(II) sulfate (optional, as a reducing agent for peroxides)

Experimental Procedure:

-

Irradiate the PE film using a γ-radiation source (e.g., ⁶⁰Co) in the presence of air to generate peroxide and hydroperoxide groups on the surface.[5]

-

Prepare a solution of MATMS in methanol.

-

Immerse the irradiated PE film in the MATMS solution in a reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen.

-

Heat the reaction vessel to a specific temperature (e.g., 60-80 °C) to decompose the peroxides and initiate the graft polymerization.

-

After the desired reaction time, remove the film and wash it extensively with a suitable solvent (e.g., toluene, acetone) to remove any homopolymer and unreacted monomer.

-

Dry the grafted PE film under vacuum to a constant weight.

-

Determine the degree of grafting gravimetrically.

| Radiation Dose (kGy) | Monomer Concentration (%) | Degree of Grafting (%) |

| 10 | 20 | - |

| 20 | 20 | - |

| 10 | 40 | - |

| Note: The table is illustrative; experimental results would need to be determined. |

Potential Applications in Drug Development

The unique reactivity of this compound makes it a potential tool in the synthesis of complex molecules with biological activity, such as immunosuppressants and anticoagulants.

Synthesis of Immunosuppressant Analogs

While direct involvement of this compound in the synthesis of complex natural products like FK506 is not explicitly detailed in readily available literature, its utility as a methallylating agent suggests its potential for creating novel analogs of such molecules. The introduction of a methallyl group could modify the biological activity and pharmacokinetic properties of the parent compound.

Synthesis of Thrombin Inhibitor Scaffolds

Thrombin inhibitors are a critical class of anticoagulant drugs.[6] The synthesis of novel scaffolds for thrombin inhibitors is an active area of research. This compound could be used to introduce methallyl groups into heterocyclic or other core structures, which could then be further functionalized to create libraries of potential thrombin inhibitors.

Conclusion

This compound is a versatile and valuable reagent with a wide range of potential research applications. This guide has outlined key areas for its exploration in organic synthesis and polymer chemistry, providing detailed experimental protocols and highlighting its potential in drug development. The quantitative data and mechanistic diagrams presented herein are intended to serve as a foundation for further research and innovation. The continued investigation of this compound is expected to lead to the development of novel synthetic methodologies and advanced materials with significant scientific and industrial impact.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 18292-38-1 [sigmaaldrich.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Post-Radiation-Chemical Graft Polymerization of Styrene in Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Methodological & Application

Application Notes and Protocols for Hydrosilylation Reactions Utilizing Methallyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a powerful and versatile chemical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically a carbon-carbon double or triple bond.[1][2][3] This process is of significant importance in organosilicon chemistry and materials science for the formation of stable silicon-carbon bonds. The reaction is most commonly catalyzed by transition metal complexes, with platinum-based catalysts such as Speier's (H₂PtCl₆) and Karstedt's catalyst being widely employed due to their high efficiency.[1][2][3] Rhodium and ruthenium-based catalysts also find application, often offering different selectivity profiles.[4]

Methallyltrimethylsilane is a valuable substrate in hydrosilylation reactions, serving as a precursor for the synthesis of more complex organosilanes. The resulting products, which incorporate a 1,3-disubstituted propyl linkage, can be further functionalized, making them useful intermediates in organic synthesis, polymer chemistry, and for the development of new materials and pharmaceutical compounds. The trimethylsilyl group can influence the reactivity and properties of the final product.

This document provides detailed application notes and a representative experimental protocol for the hydrosilylation of allylic silanes, using this compound as the target substrate.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[3] This catalytic cycle can be summarized in the following key steps:

-

Oxidative Addition: The hydrosilane undergoes oxidative addition to the low-valent metal catalyst (e.g., Pt(0)).

-

Alkene Coordination: The alkene (this compound) coordinates to the resulting metal complex.

-

Migratory Insertion: The alkene inserts into the metal-hydride bond. This step determines the regioselectivity of the reaction (Markovnikov vs. anti-Markovnikov addition).

-

Reductive Elimination: The final product is released from the metal center through reductive elimination, regenerating the active catalyst.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data Summary

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of 1-chloro-3-(trichlorosilyl)propane (%) | Reference |

| H₂PtCl₆ (Speier's) | 0.5 | 60 | 3 | 20 | [1] |

| Karstedt's Catalyst | 0.5 | 60 | 3 | 15 | [1] |

| [RhCl(PPh₃)₃] (Wilkinson's) | 0.5 | 60 | 3 | 26 | [1] |

| [Rh(μ-Cl)(dppbz)]₂ | 0.5 | 60 | 3 | >95 | [1] |

Experimental Protocols

The following is a general protocol for the hydrosilylation of an allylic silane. This procedure is adapted from a known method for the hydrosilylation of allyl chloride and should be optimized for this compound.[1]

General Experimental Workflow

Caption: General workflow for a hydrosilylation reaction.

Protocol: Platinum-Catalyzed Hydrosilylation of this compound with Trichlorosilane (Representative)

Materials:

-

This compound

-

Trichlorosilane

-

Karstedt's catalyst (or other suitable catalyst)

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating mantle/oil bath

-

Syringes and needles

Procedure:

-

Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen). The reaction should be carried out under an inert atmosphere using a Schlenk line.

-

Charging the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent) and anhydrous toluene.

-

Addition of Hydrosilane: Carefully add trichlorosilane (1.0 - 1.2 equivalents) to the reaction mixture via syringe.

-

Catalyst Addition: Add the platinum catalyst solution (e.g., Karstedt's catalyst, typically 10-100 ppm Pt) to the stirred solution.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

-

Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood under an inert atmosphere.

-

Trichlorosilane is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Transition metal catalysts can be toxic. Handle with care and avoid inhalation or skin contact.

-

The reaction should be carried out behind a safety shield.

Conclusion

The hydrosilylation of this compound offers a versatile route to functionalized organosilanes. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The provided protocols and data for analogous substrates serve as a valuable starting point for the development of specific applications in research and drug development. Further optimization of the reaction parameters for this compound is recommended to achieve the desired outcomes.

References

Methallyltrimethylsilane: A Versatile Reagent in Modern Organic Synthesis

For Immediate Release

Methallyltrimethylsilane has emerged as a highly versatile and valuable reagent in organic synthesis, offering a powerful tool for the construction of complex molecular architectures. Its unique reactivity allows for the introduction of the methallyl group (CH₂=C(CH₃)CH₂–) into a wide range of organic molecules, facilitating the formation of key carbon-carbon bonds. This application note provides a comprehensive overview of the utility of this compound, including detailed protocols for its key reactions and quantitative data to guide researchers, scientists, and drug development professionals in its effective application.

Core Applications

This compound is predominantly utilized in three main classes of reactions:

-

Lewis Acid-Mediated Allylation of Carbonyls and their Derivatives: This is the most common application, where the reagent reacts with aldehydes, ketones, and acetals in the presence of a Lewis acid to form homoallylic alcohols and ethers, respectively. These products are valuable synthetic intermediates.

-

Conjugate Addition to α,β-Unsaturated Systems: this compound can undergo 1,4-addition to enones and other Michael acceptors, providing a route to γ,δ-unsaturated ketones and related structures.

-

Intramolecular Cyclization Reactions: When tethered to a suitable electrophilic site within the same molecule, the this compound moiety can participate in intramolecular cyclizations to construct cyclic and spirocyclic systems.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for key applications of this compound, providing a comparative view of its efficacy across various substrates and reaction conditions.

Table 1: Lewis Acid-Mediated Methallylation of Acetals

| Entry | Substrate (Acetal) | Lewis Acid System | Time (h) | Yield (%) |

| 1 | Benzaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ | 24 | 92[1] |

| 2 | Benzaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 3 | 95[1] |

| 3 | 4-Bromobenzaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 3 | 85[1] |

| 4 | 2-Naphthaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 3 | 98[1] |

| 5 | Cinnamaldehyde dimethyl acetal | 10 mol% AlBr₃/AlMe₃ + 10 mol% CuBr | 3 | 89[1] |

| 6 | Cyclohexanecarboxaldehyde dimethyl acetal | 20 mol% AlBr₃/AlMe₃ + 20 mol% CuBr | 24 | 82[1] |

Table 2: Conjugate Addition to α,β-Unsaturated Ketones

| Entry | Substrate (Enone) | Catalyst System | Time (h) | Yield (%) |

| 1 | Cyclohexen-2-one | 10 mol% In, 5 eq. TMSCl | 2 | 76 |

| 2 | Cyclopenten-2-one | 10 mol% In, 5 eq. TMSCl | 3 | 72 |

| 3 | 4,4-Dimethylcyclohex-2-en-1-one | 10 mol% In, 5 eq. TMSCl | 4 | 85 |

| 4 | Chalcone | 10 mol% In, 5 eq. TMSCl | 5 | 68 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.

Protocol 1: Lewis Acid-Mediated Methallylation of Benzaldehyde Dimethyl Acetal

This protocol describes the efficient synthesis of a homoallylic ether using a mixed Lewis acid system.

Workflow Diagram:

Figure 1: General workflow for the Lewis acid-mediated methallylation of acetals.

Materials:

-

Benzaldehyde dimethyl acetal (1.0 mmol)

-

This compound (1.2 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

-

Aluminum bromide (AlBr₃) (0.1 mmol, 1.0 M solution in CH₂Br₂)

-

Trimethylaluminum (AlMe₃) (0.01 mmol, 2.0 M solution in toluene)

-

Copper(I) bromide (CuBr) (0.1 mmol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzaldehyde dimethyl acetal (1.0 mmol) and this compound (1.2 mmol) dissolved in anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare the Lewis acid catalyst by adding AlMe₃ (0.01 mmol) to a solution of AlBr₃ (0.1 mmol) and CuBr (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C.

-

Slowly add the prepared Lewis acid solution to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[1]

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic ether.

Protocol 2: Indium-Catalyzed Conjugate Addition to Cyclohexen-2-one

This protocol details a mild and efficient method for the 1,4-addition of the methallyl group to an α,β-unsaturated ketone.

Workflow Diagram:

Figure 2: Workflow for the Indium-catalyzed conjugate addition to enones.

Materials:

-

Cyclohexen-2-one (1.0 mmol)

-

This compound (1.5 mmol)

-

Indium (In) powder (0.1 mmol)

-

Trimethylsilyl chloride (TMSCl) (5.0 mmol)

-

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclohexen-2-one (1.0 mmol) and this compound (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL) at 25 °C, add indium powder (0.1 mmol).

-

To this mixture, add trimethylsilyl chloride (5.0 mmol).

-

Stir the reaction mixture at 25 °C for 2 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with Et₂O (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired γ,δ-unsaturated ketone.

Application in Natural Product Synthesis

This compound has proven to be a valuable reagent in the total synthesis of complex natural products. For instance, its application has been demonstrated in the synthesis of sesquiterpenes, where the introduction of the methallyl group is a crucial step in constructing the carbon skeleton. The stereoselective addition of this compound to a chiral aldehyde or ketone, often directed by a chiral Lewis acid, can establish key stereocenters that are carried through to the final natural product.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general mechanistic pathway for the Lewis acid-mediated allylation of a carbonyl compound.

Figure 3: General mechanism of Lewis acid-mediated methallylation of a carbonyl.

This diagram illustrates the logical progression of a typical research workflow employing this compound.

Figure 4: A typical experimental workflow for reactions using this compound.

Conclusion

This compound is a powerful and versatile reagent for the formation of carbon-carbon bonds in organic synthesis. Its utility in the allylation of carbonyls and their derivatives, conjugate addition reactions, and intramolecular cyclizations makes it an indispensable tool for the synthesis of complex molecules, including natural products. The detailed protocols and compiled data provided in this application note are intended to serve as a valuable resource for researchers in academia and industry, enabling the efficient and strategic implementation of this reagent in their synthetic endeavors.

References

Application Notes and Protocols for Catalytic Methallyltrimethylsilane Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methallyltrimethylsilane is a versatile reagent in organic synthesis, serving as a stable and effective precursor for the introduction of the methallyl group into a variety of organic molecules. The activation of the relatively inert carbon-silicon (C-Si) bond in this compound is crucial for its application in carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the catalytic activation of this compound, focusing on palladium, copper, and Lewis acid-based catalytic systems. These protocols are valuable for the synthesis of complex organic molecules, including those with potential applications in drug discovery and development.

Catalytic Systems Overview

The activation of this compound typically involves the cleavage of the C(sp³)–Si bond, which can be achieved through several catalytic strategies. The most common approaches involve the use of transition metal catalysts, such as palladium and copper, or Lewis acids.

-

Palladium Catalysis: Palladium complexes are highly effective in catalyzing the cross-coupling of this compound with a variety of electrophiles, particularly aryl and vinyl halides. The catalytic cycle often involves the formation of a π-allylpalladium intermediate.

-

Copper Catalysis: Copper-based catalysts, often in combination with specific ligands, can facilitate the allylation of carbonyl compounds and their derivatives. These reactions can proceed with high regio- and stereoselectivity.

-

Lewis Acid Catalysis: Lewis acids, such as aluminum and indium compounds, can activate either the this compound or the electrophilic partner, promoting the allylation of substrates like acetals, ketals, and carbonyls.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the quantitative data for the catalytic activation of allylsilanes in reactions analogous to those expected for this compound, providing a benchmark for reaction optimization.

Table 1: Lewis Acid-Catalyzed Allylation of Benzaldehyde Dimethyl Acetal with Allyltrimethylsilane

| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlBr₃ (10) | - | 25 | 24 | 45 |

| 2 | AlBr₃ (10) | AlMe₃ (1) | 25 | 24 | 92 |

| 3 | AlBr₃ (10) | CuBr (5) | 25 | 3 | 95 |

Data adapted from a study on allyltrimethylsilane, expected to be comparable for this compound.

Table 2: Palladium-Catalyzed Allylation of Fluorobenzene with Cinnamyl Pivalate

| Entry | Palladium Precursor | Ligand | Additive | Yield (%) |

| 1 | Pd(OAc)₂ | di-tert-butyl 2-anisylphosphine | AgOPiv | 82 |

| 2 | PdL₂ | - | AgOPiv | 83 |

This reaction demonstrates a C-H activation/allylation sequence, providing a basis for developing similar reactions with this compound.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Methallylation of Aryl Bromides

This protocol describes a general procedure for the cross-coupling of this compound with aryl bromides, adapted from established methods for related organosilanes.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium fluoride (KF)

-

This compound

-

Aryl bromide

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL per 1 mmol of aryl bromide).

-

Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

Add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and finely ground anhydrous KF (2.0 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Methallylation of Aldehydes

This protocol outlines a procedure for the addition of the methallyl group to aldehydes using a mixed Lewis acid catalytic system.[2]

Materials:

-

Aluminum bromide (AlBr₃)

-

Copper(I) bromide (CuBr)

-

This compound

-

Aldehyde

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DCM (5 mL per 1 mmol of aldehyde).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add AlBr₃ (10 mol%) and CuBr (5 mol%) to the stirred solvent.

-

Add the aldehyde (1.0 mmol) dropwise to the catalyst mixture.

-

After stirring for 15 minutes, add this compound (1.2 mmol) dropwise.

-

Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow for the catalytic activation of this compound.

Caption: Proposed catalytic cycle for the palladium-catalyzed cross-coupling of this compound.

Caption: Experimental workflow for Lewis acid-catalyzed methallylation of aldehydes.

Caption: Conceptual diagram of a synergistic silver/palladium catalytic cycle for C-H allylation.[1]

References

Applications of Methallyltrimethylsilane in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methallyltrimethylsilane in polymer chemistry. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of silicon-containing polymers.

Introduction

This compound [H₂C=C(CH₃)CH₂Si(CH₃)₃] is a versatile monomer that incorporates a reactive methallyl group and a stable trimethylsilyl moiety. This unique structure allows for its participation in various polymerization reactions, leading to the synthesis of polymers with tailored properties such as enhanced thermal stability, controlled hydrophobicity, and functionality for further chemical modification. These characteristics make polymers derived from this compound promising candidates for a range of applications, including specialty elastomers, resins, adhesives, and advanced materials for biomedical applications.

Application Notes

The incorporation of this compound into polymer chains can be achieved through several polymerization techniques, including coordination polymerization, and potentially through controlled radical and anionic polymerization methods. The resulting silicon-containing polymers can be used as homopolymers, copolymers, or as building blocks for more complex architectures like block copolymers. Furthermore, the trimethylsilyl group can be chemically modified to introduce other functionalities.

Homopolymerization and Copolymerization with Olefins

This compound can be homopolymerized or copolymerized with other olefins, such as ethylene and propylene, using Ziegler-Natta or metallocene catalysts. The resulting polyolefins containing trimethylsilyl groups exhibit modified surface properties, improved thermal stability, and can serve as platforms for further functionalization.

Key Applications:

-

Impact Modifiers: Copolymers of this compound and olefins can be used to improve the impact strength of thermoplastic materials.

-

Adhesion Promoters: The silicon-containing units can enhance adhesion to various substrates, making these copolymers suitable for coatings and adhesives.

-

Compatibilizers: In polymer blends, these copolymers can act as compatibilizers, improving the miscibility and overall properties of the blend.

Synthesis of Block Copolymers

While specific literature on the synthesis of block copolymers containing a distinct poly(this compound) block is limited, the principles of controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be applied. By synthesizing a macro-chain transfer agent (macro-CTA) from another monomer and then chain-extending with this compound, or vice-versa, well-defined block copolymers can be prepared.

Potential Applications:

-

Nanostructured Materials: Block copolymers containing silicon segments can self-assemble into ordered nanostructures, which are useful in lithography and templating applications.

-

Drug Delivery Vehicles: Amphiphilic block copolymers with a hydrophobic silicon-containing block and a hydrophilic block can form micelles in aqueous solutions, encapsulating hydrophobic drugs for targeted delivery.

Polymer Functionalization via Grafting

This compound can be grafted onto the backbone of existing polymers, such as polyethylene, through radical-mediated processes. This "grafting onto" approach modifies the surface properties of the base polymer without altering its bulk characteristics.

Key Applications:

-

Surface Modification: Grafting this compound onto polymer films or fibers can impart hydrophobicity, improve biocompatibility, or provide reactive sites for further surface functionalization.

-

Crosslinking: The methallyl groups can participate in crosslinking reactions, enhancing the mechanical properties and solvent resistance of the modified polymer.

Experimental Protocols

Protocol 1: Homopolymerization of this compound using a Ziegler-Natta Catalyst

This protocol is adapted from the polymerization of a structurally similar monomer, allyltrimethylsilane.

Materials:

-

This compound (monomer), purified by distillation over calcium hydride.

-

Toluene (solvent), dried over sodium/benzophenone ketyl and distilled.

-

Titanium tetrachloride (TiCl₄) solution in toluene.

-

Triethylaluminum (AlEt₃) solution in toluene.

-

Methanol (for quenching).

-

Hydrochloric acid (HCl) in methanol (5% v/v).

-

Nitrogen gas (high purity).

-

Schlenk line and glassware.

Procedure:

-

Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Introduce 100 mL of dry toluene into the flask via cannula.

-

Add a calculated amount of the AlEt₃ solution to the toluene and stir.

-

Slowly add the TiCl₄ solution to the flask while stirring to form the catalyst complex. The molar ratio of Al/Ti should be optimized (e.g., 2:1).

-

Age the catalyst at room temperature for 30 minutes.

-

Inject the desired amount of purified this compound into the reaction flask.

-

Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified reaction time (e.g., 4 hours).

-

Quench the polymerization by slowly adding 20 mL of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 5% HCl.

-

Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.

Characterization:

-

Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

-

Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Typical Value |

| Monomer Concentration | 1.0 M |

| Al/Ti Molar Ratio | 2.0 |

| Reaction Temperature | 70 °C |

| Reaction Time | 4 h |

| Typical Mn ( g/mol ) | 10,000 - 50,000 |

| Typical PDI | 1.5 - 2.5 |

Protocol 2: Synthesis of a Block Copolymer via RAFT Polymerization (Conceptual)

This protocol outlines a general strategy for synthesizing a diblock copolymer of this compound and a methacrylate monomer (e.g., methyl methacrylate, MMA).

Step 1: Synthesis of Poly(methyl methacrylate) Macro-Chain Transfer Agent (PMMA-CTA)

Materials:

-

Methyl methacrylate (MMA), inhibitor removed.

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent).

-

Azobisisobutyronitrile (AIBN) (initiator).

-

1,4-Dioxane (solvent).

Procedure:

-

In a Schlenk tube, dissolve MMA, CPADB, and AIBN in 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the tube in a preheated oil bath at 70 °C and stir for the desired time to achieve a low-to-moderate conversion.

-

Quench the reaction by immersing the tube in an ice bath and exposing it to air.

-

Precipitate the PMMA-CTA in cold methanol, filter, and dry under vacuum.

Step 2: Chain Extension with this compound

Materials:

-

PMMA-CTA (from Step 1).

-

This compound.

-

AIBN.

-

1,4-Dioxane.

Procedure:

-

In a Schlenk tube, dissolve the PMMA-CTA, this compound, and AIBN in 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the tube in a preheated oil bath at 70 °C and stir for the desired time.

-

Quench the reaction and precipitate the block copolymer in a suitable non-solvent (e.g., methanol or hexane).

-

Filter and dry the resulting poly(methyl methacrylate)-block-poly(this compound) copolymer.

| Parameter | Typical Molar Ratio (MMA:CPADB:AIBN) | Typical Molar Ratio (PMMA-CTA:MATMS:AIBN) |

| Ratios | 100 : 1 : 0.2 | 1 : 200 : 0.1 |

Protocol 3: Grafting of this compound onto Polyethylene

Materials:

-

Low-density polyethylene (LDPE) pellets.

-

This compound.

-

Dicumyl peroxide (DCP) (initiator).

-

Xylene (solvent).

Procedure:

-

Dissolve LDPE pellets in xylene at 120 °C in a three-necked flask equipped with a condenser and a nitrogen inlet.

-

Once the LDPE is fully dissolved, add the desired amount of this compound.

-

Add a solution of DCP in xylene dropwise to the reaction mixture over 30 minutes.

-

Maintain the reaction at 120 °C for 4 hours.

-

Cool the solution and precipitate the grafted polyethylene by pouring it into a large volume of acetone.

-

Filter the product, wash with acetone to remove unreacted monomer and initiator byproducts, and dry under vacuum.

Characterization:

-

Grafting Degree: Determined by ¹H NMR spectroscopy by comparing the integral of the trimethylsilyl protons to that of the polyethylene backbone protons.

-

Melt Flow Index (MFI): To assess changes in processability.

| Parameter | Typical Concentration |

| LDPE in Xylene | 10% (w/v) |

| This compound | 5 wt% relative to LDPE |

| Dicumyl Peroxide | 0.5 wt% relative to LDPE |

Visualizations

Caption: General workflow for the synthesis and characterization of polymers from this compound.

Caption: Logical steps for the synthesis of a block copolymer using RAFT polymerization.

Caption: Schematic of the grafting process of this compound onto a polyethylene backbone.

Handling Air-Sensitive Methallyltrimethylsilane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of the air-sensitive reagent, methallyltrimethylsilane. Adherence to these procedures is critical to ensure experimental success, maintain reagent integrity, and ensure laboratory safety.

Introduction

This compound [H₂C=C(CH₃)CH₂Si(CH₃)₃] is a versatile organosilicon reagent used in organic synthesis, particularly for the introduction of the methallyl group. It is a key reagent in carbon-carbon bond-forming reactions, such as the Hosomi-Sakurai allylation, which allows for the synthesis of homoallylic alcohols. Due to its sensitivity to air and moisture, proper handling techniques under an inert atmosphere are essential.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 18292-38-1 |

| Molecular Formula | C₇H₁₆Si |

| Molecular Weight | 128.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 109-111 °C (lit.) |

| Density | 0.73 g/mL at 25 °C (lit.) |

| Flash Point | -6.11 °C (21.0 °F) - closed cup |

Safety Information

This compound is a highly flammable liquid and should be handled with extreme care in a well-ventilated fume hood, away from ignition sources.

| Hazard | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 (H225) | P210, P233, P240, P241, P242, P243 |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, ABEK (EN14387) respirator filter | P280 |

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information before handling this reagent.

Experimental Workflow for Handling Air-Sensitive this compound

The following diagram illustrates the general workflow for setting up an experiment with air-sensitive reagents like this compound using standard Schlenk line techniques.

Caption: General workflow for handling air-sensitive this compound.

Detailed Experimental Protocols

General Protocol for Handling this compound

This protocol outlines the fundamental steps for transferring this compound under an inert atmosphere.

Materials:

-

This compound (in a Sure/Seal™ bottle or similar)

-

Dry, degassed solvent (e.g., dichloromethane)

-

Reaction flask with a rubber septum

-

Schlenk line with a supply of dry nitrogen or argon

-

Dry syringes and needles

-

Stir bar

Procedure:

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

-

Inert Atmosphere: Connect the reaction flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent to the reaction flask through the septum.

-